5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonynone backbone with a hydroxy group and a phenylmethoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of a nonynone precursor with a phenylmethoxy group under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nonynone backbone can be reduced to form different alkanes or alkenes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The hydroxy and phenylmethoxy groups play crucial roles in these interactions, affecting the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-nonyn-4-one: Similar structure but lacks the phenylmethoxy group.
2-Nonyn-4-one: Similar backbone but different functional groups.
Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.
Uniqueness
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is unique due to its combination of a nonynone backbone with both hydroxy and phenylmethoxy groups
Eigenschaften
CAS-Nummer |
616240-02-9 |
---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
1-hydroxy-8-phenylmethoxynon-5-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-14(7-5-10-16(18)11-6-12-17)19-13-15-8-3-2-4-9-15/h2-4,8-9,14,17H,6-7,11-13H2,1H3 |
InChI-Schlüssel |
AMGUEFGKCFJLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#CC(=O)CCCO)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.